molecular formula C8H6Cl2FNO B2865242 2-chloro-N-(4-chloro-3-fluorophenyl)acetamide CAS No. 895641-02-8

2-chloro-N-(4-chloro-3-fluorophenyl)acetamide

Cat. No. B2865242
CAS RN: 895641-02-8
M. Wt: 222.04
InChI Key: MDWWEKZOGOWJJO-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-3-fluorophenyl)acetamide is a chemical compound with the molecular formula C8H6Cl2FNO . It has a molecular weight of 222.04 .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(4-chloro-3-fluorophenyl)acetamide consists of a central carbon atom bonded to a chlorine atom and an amide group (NHCO). The amide nitrogen is further bonded to a phenyl ring, which is substituted with chlorine and fluorine atoms .


Physical And Chemical Properties Analysis

2-chloro-N-(4-chloro-3-fluorophenyl)acetamide has a predicted boiling point of 360.2±42.0 °C and a predicted density of 1.479±0.06 g/cm3 . Its pKa is predicted to be 11.24±0.70 .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry to identify or quantify other substances.

Each of these applications leverages the unique chemical structure of “2-chloro-N-(4-chloro-3-fluorophenyl)acetamide” to fulfill specific roles in scientific research and development. The presence of chloro and fluoro groups adds to the compound’s reactivity and makes it a valuable tool in various fields of chemistry and biology. While the search results did not provide specific applications, the potential uses outlined above are based on the general properties and reactivity patterns of similar organohalogen compounds .

Future Directions

The future research directions for 2-chloro-N-(4-chloro-3-fluorophenyl)acetamide could include further investigation of its potential antibacterial activity, as well as its physical and chemical properties. More studies are needed to fully understand its synthesis, mechanism of action, and potential applications .

properties

IUPAC Name

2-chloro-N-(4-chloro-3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWWEKZOGOWJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-chloro-3-fluorophenyl)acetamide

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